Comparative Corrosion Inhibition on Copper: 3-Mercapto vs. Amino-Substituted Triazoles in CMP Slurries
In an alkaline chemical mechanical polishing (CMP) slurry, 3-mercapto-1,2,4-triazole (MT) exhibits intermediate corrosion inhibition efficiency for copper, ranking between 3-amino-1,2,4-triazole (ATA) and 3-amino-5-mercapto-1,2,4-triazole (AMTA). This is a direct head-to-head comparison under identical conditions [1]. The data shows that MT (89.9% at 20 mM) is more effective than AMTA (83.7% at 20 mM), but less effective than ATA (92.7% at 10 mM). This performance rank is attributed to the oxidation of the thiol group to a disulfide by H2O2, which diminishes MT's inhibition capacity relative to ATA [1].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) on copper |
|---|---|
| Target Compound Data | 89.9% at 20 mM |
| Comparator Or Baseline | 3-Amino-1,2,4-triazole (ATA): 92.7% at 10 mM; 3-Amino-5-mercapto-1,2,4-triazole (AMTA): 83.7% at 20 mM |
| Quantified Difference | MT is 6.2% more efficient than AMTA but 2.8% less efficient than ATA at their respective concentrations |
| Conditions | Alkaline CMP slurry with H2O2, evaluated by electrochemical measurements |
Why This Matters
For copper CMP applications, 3-mercapto-1,2,4-triazole offers a balanced performance profile—superior to AMTA but not as high as ATA—making it a viable alternative when amino-substituted triazoles are unsuitable or when the specific adsorption geometry of the mercapto group is required.
- [1] Wang, Y., Yan, Z., Dai, L., Zhang, D., Xin, Z., & Andreev, N. N. (2025). Influence of H2O2 on performance of corrosion inhibition of triazole derivatives for copper in alkaline chemical mechanical polishing slurry. Corrosion Science, 255, 113164. View Source
